methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate
Description
Properties
IUPAC Name |
methyl 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S2/c1-18-10(13)5-19(14,15)7-2-3-8-9(4-7)20(16,17)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIUUHGSGIHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate typically involves the following steps:
Reduction of Nitro Group: The starting material, such as N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, undergoes reduction to form 2-aminobenzenesulfonamide.
Bromination and Substitution: Bromination of the 3-methyl group followed by nucleophilic substitution with appropriate reagents yields the desired product.
Chemical Reactions Analysis
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to its diverse pharmacological effects . For example, it can inhibit carbonic anhydrase, which is involved in various physiological processes .
Comparison with Similar Compounds
Sulfonylurea Herbicides (Triazinyl-Based Analogs)
The compound shares structural similarities with sulfonylurea herbicides such as metsulfuron methyl ester and triflusulfuron methyl ester , which contain a sulfonylurea bridge linked to a triazine ring (Table 1). Key differences include:
- Core Heterocycle : The target compound uses a benzo[e][1,2,4]thiadiazine ring, whereas sulfonylurea herbicides employ triazine rings. This difference impacts electronic properties and binding interactions with biological targets like acetolactate synthase (ALS) in plants .
- Substituents : The benzo[e][1,2,4]thiadiazin-7-yl group may confer enhanced stability or altered solubility compared to triazinyl derivatives.
Table 1: Comparison with Sulfonylurea Herbicides
Thiadiazine Derivatives
A closely related analog, methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS: 886957-09-1), differs by a fluoro substituent at position 7 and a thioether linkage instead of a sulfonyl group (Table 2). These modifications influence:
Table 2: Comparison with Thiadiazine Analogs
| Compound Name | Position 7 Substituent | Linkage Type | Potential Applications |
|---|---|---|---|
| Target Compound | None | Sulfonyl | Undefined |
| CAS 886957-09-1 | Fluoro | Thioether | Biomedical research |
Thiadiazole-Fused Derivatives
Compounds like 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide) share fused heterocyclic systems but lack sulfonyl or ester functionalities. These are typically synthesized via condensation reactions involving thiosemicarbazide, highlighting divergent synthetic pathways compared to the target compound’s likely sulfonylation route .
Biological Activity
Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is a compound derived from the benzo[e][1,2,4]thiadiazine class, characterized by its unique structural properties that confer various biological activities. This article provides an overview of its biological activity, including anticancer properties and enzyme inhibition mechanisms, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure features a dioxido group attached to a thiadiazine ring, which is known for its diverse pharmacological properties. The presence of the sulfonyl group further enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. Research published in PubMed indicates that derivatives of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit selective inhibition of PI3Kδ (Phosphoinositide 3-kinase delta), which is crucial for cancer cell proliferation. The most potent analogues demonstrated IC50 values ranging from 217 to 266 nM against SU-DHL-6 cell lines, showcasing significant anticancer activity while maintaining selectivity over other PI3K isoforms .
Table 1: IC50 Values of Selected Thiadiazine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 15a | SU-DHL-6 | 217 |
| 15b | SU-DHL-6 | 266 |
| Control | Doxorubicin | Varies |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in tumor growth. The selectivity towards PI3Kδ suggests that this compound could be a promising candidate for targeted cancer therapies.
Case Studies
Case Study: Efficacy Against Lymphoma Cells
In a controlled study examining the effects of various thiadiazine derivatives on lymphoma cell lines, this compound was noted for its significant reduction in cell viability at concentrations as low as 100 nM. This study emphasized the compound's potential as a therapeutic agent in hematological malignancies .
Case Study: Selectivity Profile
Another investigation assessed the selectivity profile of the compound against different PI3K isoforms. It was found that while it inhibited PI3Kδ effectively, it showed over 21-fold selectivity compared to PI3Kγ. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a solvent-free reductive amination approach with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours has been effective for analogous sulfonyl-acetate derivatives. Reaction progress should be monitored via TLC (Chloroform:Methanol, 7:3). Post-reaction, quenching in ice water followed by silica gel chromatography purification yields the product .
Q. Which spectroscopic techniques are most reliable for characterizing the sulfonyl and thiadiazine moieties in this compound?
- Methodological Answer :
- FT-IR : Confirm sulfonyl (S=O) stretching vibrations at ~1350–1150 cm⁻¹ and thiadiazine ring vibrations.
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and sulfonyl-linked methyl/methylene groups (δ 3.0–4.0 ppm).
- X-ray crystallography : Resolve steric and electronic interactions in the crystal lattice, particularly for the 1,2,4-thiadiazine ring .
Q. What safety protocols are critical during the synthesis of this compound?
- Methodological Answer :
- Avoid ignition sources (sparks, open flames) due to flammability of organic solvents (e.g., ethanol).
- Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks.
- Follow hazard codes P210 (heat avoidance) and P201 (pre-use instructions) as per safety guidelines .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic structure and reactivity?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G**) can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. For example, analyzing the electron-withdrawing sulfonyl group’s impact on the thiadiazine ring’s aromaticity can reveal reaction pathways for functionalization .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity and detect regioisomers.
- Dynamic NMR : Investigate conformational changes in solution vs. solid state .
Q. How can this compound’s potential in drug delivery systems be evaluated?
- Methodological Answer :
- Stability studies : Test hydrolysis in simulated physiological conditions (pH 7.4 buffer, 37°C).
- Complexation assays : Screen for interactions with cyclodextrins or liposomes using isothermal titration calorimetry (ITC).
- In vitro release kinetics : Monitor payload (e.g., hydrazide derivatives) release via UV-Vis spectroscopy .
Q. What reaction mechanisms govern the compound’s participation in Suzuki-Miyaura cross-coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
